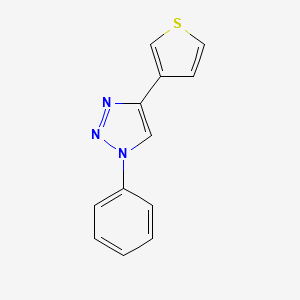
1-Phenyl-4-(thiophen-3-yl)-1h-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles. The reaction conditions generally include:
Solvent: Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions: 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
- 1-Phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole
- 1-Phenyl-4-(furan-3-yl)-1H-1,2,3-triazole
- 1-Phenyl-4-(pyridin-3-yl)-1H-1,2,3-triazole
Uniqueness: 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. The specific arrangement of the phenyl and thiophene rings can affect the compound’s ability to interact with biological targets and its overall stability.
特性
分子式 |
C12H9N3S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC名 |
1-phenyl-4-thiophen-3-yltriazole |
InChI |
InChI=1S/C12H9N3S/c1-2-4-11(5-3-1)15-8-12(13-14-15)10-6-7-16-9-10/h1-9H |
InChIキー |
KARGKUYOAVRNNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















